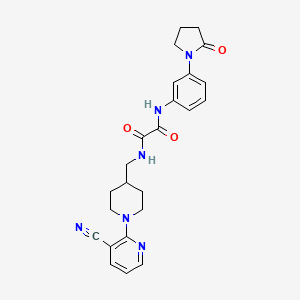![molecular formula C15H26N2OS B2592350 Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379987-14-9](/img/structure/B2592350.png)
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known by its chemical formula C₁₄H₂₄N₂OS , is a synthetic compound with intriguing pharmacological properties. Its structure combines a cyclobutyl ring, a thian-4-yl moiety, and a diazepan-1-yl group. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves intricate organic chemistry. Researchers have developed synthetic routes to access this compound, often starting from commercially available precursors. These methods may include multistep reactions, cyclization, and functional group transformations. Detailed studies on the synthetic pathways are essential for understanding its production and scalability.
Molecular Structure Analysis
The molecular structure of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone reveals its three-dimensional arrangement. Techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction have been employed to elucidate its geometry. Quantum calculations using density functional theory provide insights into molecular geometry and vibrational properties.
Chemical Reactions Analysis
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone may participate in various chemical reactions. Investigating its reactivity with other compounds, functional group transformations, and stability under different conditions is crucial. Researchers have explored its behavior in solution-phase reactions, and mechanistic studies shed light on its reactivity patterns.
Mechanism of Action
Understanding the mechanism of action is pivotal for assessing its biological effects. While specific details may vary, Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone likely interacts with cellular receptors or enzymes. Computational modeling and binding studies can provide insights into its mode of action, especially if it exhibits pharmacological activity.
Physical and Chemical Properties Analysis
Physicochemical properties play a vital role in drug development. Researchers have characterized Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in terms of solubility, melting point, boiling point, and partition coefficient. These properties impact its formulation, bioavailability, and pharmacokinetics.
Safety and Hazards
Safety assessments are critical before any compound enters clinical trials. Toxicological studies evaluate potential adverse effects, including acute toxicity, genotoxicity, and carcinogenicity. Researchers must identify any hazards associated with Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone to ensure its safe use.
Future Directions
Future research should focus on expanding our knowledge of this compound. Investigate its biological activity, explore potential therapeutic applications, and optimize synthetic routes. Collaboration between chemists, pharmacologists, and clinicians will drive advancements in understanding Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
properties
IUPAC Name |
cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCYKRWTRWWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2592267.png)
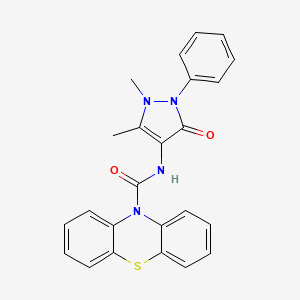
![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
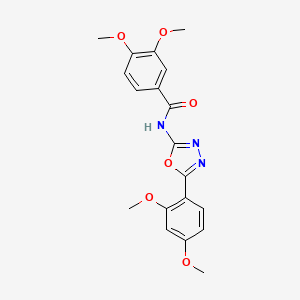
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
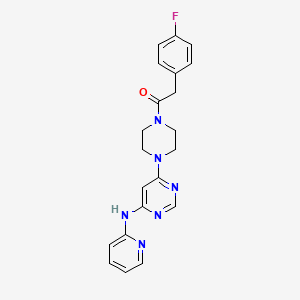
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
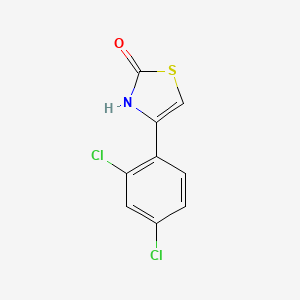
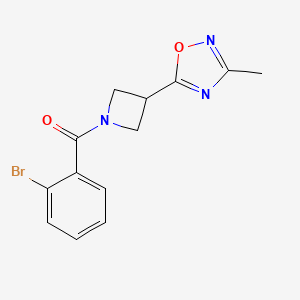
![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
